molecular formula C10H9N3O4 B12337509 8-naphthyridin-2(1H)-one

8-naphthyridin-2(1H)-one

Cat. No.: B12337509
M. Wt: 235.20 g/mol
InChI Key: QCBDUOSJWBOBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring structure containing nitrogen atoms at positions 1 and 8

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-aminonicotinic acid derivatives. For instance, the reaction of 2-chloronicotinic acid with anilines in the presence of potassium carbonate and water under microwave irradiation can yield 2-arylaminonicotinic acids, which can be further cyclized to form this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally friendly solvents to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 8-Naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the naphthyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, aryl halides, and amines are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Naphthyridine N-oxides.

    Reduction: Dihydro-8-naphthyridin-2(1H)-one derivatives.

    Substitution: Various substituted naphthyridine derivatives depending on the reagents used.

Scientific Research Applications

8-Naphthyridin-2(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . By binding to these receptors, the compound can disrupt downstream signaling pathways, leading to the inhibition of cancer cell growth and metastasis.

Comparison with Similar Compounds

    1,6-Naphthyridine: Another member of the naphthyridine family with nitrogen atoms at positions 1 and 6.

    1,7-Naphthyridine: Contains nitrogen atoms at positions 1 and 7.

    1,8-Naphthyridine: Similar to 8-naphthyridin-2(1H)-one but without the keto group at position 2.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a keto group at position 2, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.

Properties

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

7-ethoxy-6-nitro-4aH-1,8-naphthyridin-2-one

InChI

InChI=1S/C10H9N3O4/c1-2-17-10-7(13(15)16)5-6-3-4-8(14)11-9(6)12-10/h3-6H,2H2,1H3

InChI Key

QCBDUOSJWBOBKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=NC(=O)C=CC2C=C1[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.